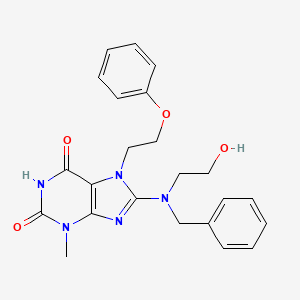
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl, phenylmethyl, and phenoxyethyl groups through various substitution reactions. Key reagents may include alkyl halides, phenols, and amines, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the purine core can be reduced to hydroxyl groups.
Substitution: The phenylmethyl and phenoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted purine derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- involves its interaction with biological molecules. It may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. Additionally, its ability to interact with nucleic acids could lead to the disruption of DNA or RNA synthesis, making it a potential candidate for antiviral or anticancer therapies.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)(phenylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is unique due to its specific functional groups, which confer distinct chemical properties and potential biological activities. Unlike caffeine, theobromine, and theophylline, this compound has additional hydroxyethyl and phenoxyethyl groups, which may enhance its interaction with biological targets and increase its therapeutic potential.
Properties
CAS No. |
105522-59-6 |
|---|---|
Molecular Formula |
C23H25N5O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-[benzyl(2-hydroxyethyl)amino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H25N5O4/c1-26-20-19(21(30)25-23(26)31)28(13-15-32-18-10-6-3-7-11-18)22(24-20)27(12-14-29)16-17-8-4-2-5-9-17/h2-11,29H,12-16H2,1H3,(H,25,30,31) |
InChI Key |
MABPROHCVFOXIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















